6-Methyl-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine
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Overview
Description
6-Methyl-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine is a heterocyclic compound that belongs to the pyrazolopyridine family This compound is characterized by a fused ring system consisting of a pyrazole ring and a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Methyl-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine typically involves the cyclization of appropriate precursors. One common method involves the reaction of 6-amino-3-methyl-1,4-diphenyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile with aniline under catalytic conditions . The reaction is carried out in the presence of a catalyst such as AC-SO3H, which facilitates the formation of the desired pyrazolopyridine structure.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound.
Chemical Reactions Analysis
Types of Reactions: 6-Methyl-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazolopyridine oxides.
Reduction: Reduction reactions can yield dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the pyrazolopyridine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazolopyridine oxides, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility.
Scientific Research Applications
6-Methyl-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Industry: The compound’s unique structure makes it useful in the development of novel materials with specific properties.
Mechanism of Action
The mechanism of action of 6-Methyl-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
- 1H-Pyrazolo[3,4-b]pyridine
- 2H-Pyrazolo[3,4-b]pyridine
- 4,5,6,7-Tetrahydro-1H-pyrazolo[3,4-b]pyridine
Comparison: 6-Methyl-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine is unique due to its specific substitution pattern and the presence of a methyl group at the 6-position. This structural feature can influence its chemical reactivity and biological activity, distinguishing it from other pyrazolopyridine derivatives .
Properties
Molecular Formula |
C7H11N3 |
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Molecular Weight |
137.18 g/mol |
IUPAC Name |
6-methyl-1,4,5,7-tetrahydropyrazolo[3,4-c]pyridine |
InChI |
InChI=1S/C7H11N3/c1-10-3-2-6-4-8-9-7(6)5-10/h4H,2-3,5H2,1H3,(H,8,9) |
InChI Key |
USIQCFLYYCORLT-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCC2=C(C1)NN=C2 |
Origin of Product |
United States |
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